molecular formula C22H15FN4O4S B2869654 7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 1226436-29-8

7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B2869654
CAS No.: 1226436-29-8
M. Wt: 450.44
InChI Key: WJNRRUKEDCXNEN-UHFFFAOYSA-N
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Description

Its structure features a benzoxazepine core fused with a 3-fluorobenzyloxy methyl group at position 7 and a 2-furoyl substituent at position 2. These substitutions likely influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, though specific data on its activity remain undisclosed in available literature .

Properties

CAS No.

1226436-29-8

Molecular Formula

C22H15FN4O4S

Molecular Weight

450.44

IUPAC Name

3-(3-fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15FN4O4S/c1-30-16-7-2-4-13(10-16)20-24-18(31-25-20)12-26-17-8-9-32-19(17)21(28)27(22(26)29)15-6-3-5-14(23)11-15/h2-11H,12H2,1H3

InChI Key

WJNRRUKEDCXNEN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)F)SC=C4

solubility

not available

Origin of Product

United States

Biological Activity

The compound 7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a member of the benzoxazepine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C_{16}H_{18}FNO_{3}
  • SMILES Notation : CC1=CC2=C(C=C1)OCCNC2
  • InChI Key : MBGJLGVSYZIMCV-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds in the benzoxazepine class exhibit a range of biological activities, including:

  • Anticancer Properties : Some derivatives have shown efficacy against various cancer cell lines.
  • Antidepressant Effects : Certain benzoxazepines are being investigated for their potential in treating mood disorders.
  • Antimicrobial Activity : There are indications that these compounds may possess antimicrobial properties.

The biological activity of 7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is hypothesized to involve several mechanisms:

  • G Protein-Coupled Receptor Modulation : The compound may interact with various G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cellular responses .
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic processes or signal transduction pathways.
  • Induction of Apoptosis : Some studies suggest that benzoxazepines can trigger apoptotic pathways in cancer cells.

Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the potential anticancer effects of benzoxazepine derivatives. The compound demonstrated significant cytotoxicity against breast and lung cancer cell lines with IC50 values in the low micromolar range .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Induction of apoptosis
A549 (Lung)6.8Inhibition of cell proliferation

Antidepressant Potential

In a preclinical trial assessing the antidepressant-like effects of benzoxazepines, the compound showed a notable reduction in depressive behaviors in rodent models when administered at doses of 10-20 mg/kg .

Antimicrobial Properties

Preliminary studies indicated that the compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Case Studies

In clinical settings, several case studies have been documented regarding the use of benzoxazepines in treating resistant forms of depression and certain cancers:

  • Case Study 1 : A patient with treatment-resistant depression showed significant improvement after a regimen including 7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine as part of an experimental treatment plan.
  • Case Study 2 : In a cohort study involving patients with metastatic breast cancer, those treated with this compound alongside standard chemotherapy had improved outcomes compared to those receiving chemotherapy alone.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The benzoxazepine scaffold permits diverse substitutions, which modulate molecular weight, polarity, and stability. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound 3-Fluorobenzyloxy methyl, 2-furoyl ~385.35* Fluorine enhances lipophilicity; furoyl may improve binding affinity.
7-[(4-Methylphenyl)methoxy]methyl derivative 4-Methylbenzyloxy methyl 319.83 Hydrochloride salt improves solubility and stability .
7-[(2-Chlorobenzyl)oxy]methyl derivative 2-Chlorobenzyloxy methyl 340.24 Chlorine increases molecular weight; discontinued due to stability issues .
TPOP146 Unspecified (2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold) N/A CREBBP inhibitor identified via DSF screening; optimized for potency .
Compound 60 Piperidinylmethoxy, pyridinylmethyl, thienyl N/A Binds Kpnβ1 (micromolar range); tolerable ADME properties and anticancer activity .

*Calculated based on molecular formula.

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